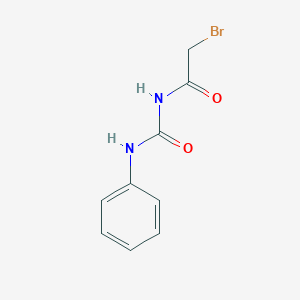
Bis(2-methylpropyl) (2-oxoethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl) (2-oxoethyl)phosphonate: is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonate group, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl) (2-oxoethyl)phosphonate typically involves the reaction of phosphorus oxychloride with 2-methylpropanol and 2-oxoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-methylpropanol and 2-oxoethanol.
Catalysis: A catalyst, such as a Lewis acid, is introduced to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at a specific temperature, typically between 15-25°C, for a few hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Bis(2-methylpropyl) (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
科学的研究の応用
Bis(2-methylpropyl) (2-oxoethyl)phosphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings
作用機序
The mechanism of action of Bis(2-methylpropyl) (2-oxoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property makes it valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents .
類似化合物との比較
- Bis(2-methylpropyl) octylphosphonate
- (2-methoxy-2-oxoethyl)phosphonic acid
- (2-ethoxy-2-oxoethyl)phosphonic acid
Comparison: Bis(2-methylpropyl) (2-oxoethyl)phosphonate is unique due to its specific alkyl and oxoethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
特性
CAS番号 |
63620-95-1 |
|---|---|
分子式 |
C10H21O4P |
分子量 |
236.24 g/mol |
IUPAC名 |
2-[bis(2-methylpropoxy)phosphoryl]acetaldehyde |
InChI |
InChI=1S/C10H21O4P/c1-9(2)7-13-15(12,6-5-11)14-8-10(3)4/h5,9-10H,6-8H2,1-4H3 |
InChIキー |
POPDXLYCGWQSIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COP(=O)(CC=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


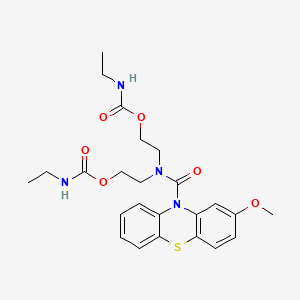
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
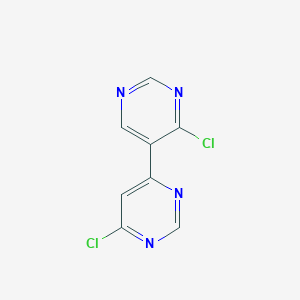
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
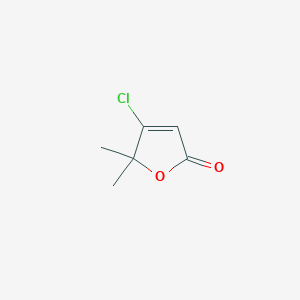

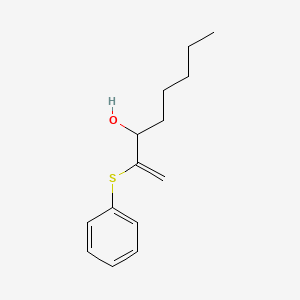
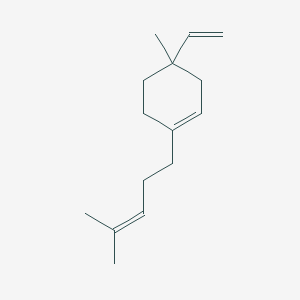
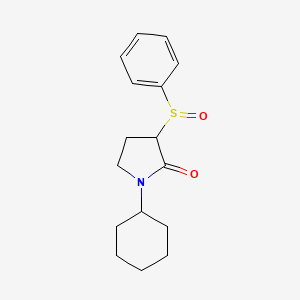
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
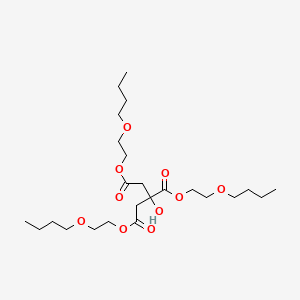

![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
